4-{[(E)-(3-nitrophenyl)methylidene]amino}-5-(trifluoromethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
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Overview
Description
4-{[(E)-(3-nitrophenyl)methylidene]amino}-5-(trifluoromethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione is a heterocyclic compound with a unique structure that includes a triazole ring, a nitrophenyl group, and a trifluoromethyl group
Preparation Methods
The synthesis of 4-{[(E)-(3-nitrophenyl)methylidene]amino}-5-(trifluoromethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione typically involves the reaction of 3-nitrobenzaldehyde with 4-amino-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as acetic acid, to facilitate the formation of the desired product .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The triazole ring can undergo nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other nucleophiles. Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles like amines or thiols.
Scientific Research Applications
4-{[(E)-(3-nitrophenyl)methylidene]amino}-5-(trifluoromethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione has several scientific research applications:
Medicinal Chemistry: It is studied for its potential antimicrobial and antinociceptive activities.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific properties.
Chemical Synthesis: It serves as a building block for synthesizing other complex molecules with potential biological activities.
Mechanism of Action
The mechanism of action of 4-{[(E)-(3-nitrophenyl)methylidene]amino}-5-(trifluoromethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively .
Comparison with Similar Compounds
Similar compounds include:
- 4-{[(E)-(3,4-dimethoxyphenyl)methylidene]amino}-5-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol
- 5-(trifluoromethyl)-4-{[(E)-(3,4,5-trimethoxyphenyl)methylidene]amino}-2,4-dihydro-3H-1,2,4-triazole-3-thione These compounds share structural similarities but differ in their substituents, which can lead to variations in their chemical properties and biological activities. The presence of the trifluoromethyl group in 4-{[(E)-(3-nitrophenyl)methylidene]amino}-5-(trifluoromethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione makes it unique in terms of its lipophilicity and potential biological interactions.
Properties
CAS No. |
325994-80-7 |
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Molecular Formula |
C10H6F3N5O2S |
Molecular Weight |
317.25 g/mol |
IUPAC Name |
4-[(E)-(3-nitrophenyl)methylideneamino]-3-(trifluoromethyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C10H6F3N5O2S/c11-10(12,13)8-15-16-9(21)17(8)14-5-6-2-1-3-7(4-6)18(19)20/h1-5H,(H,16,21)/b14-5+ |
InChI Key |
MJTMKXSFTRVSNR-LHHJGKSTSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])/C=N/N2C(=NNC2=S)C(F)(F)F |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C=NN2C(=NNC2=S)C(F)(F)F |
Origin of Product |
United States |
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